REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([CH2:4][CH3:5])[c:6]1[cH:7][c:8]([CH3:16])[n:9][c:10]2[n:11]1[n:12][c:13]([CH3:15])[cH:14]2.[CH3:25][C:26]#[N:27].[Cl:28][CH2:29][Cl:30].[I:17][N:18]1[C:19](=[O:20])[CH2:21][CH2:22][C:23]1=[O:24]>>[CH2:1]([CH3:2])[CH:3]([CH2:4][CH3:5])[c:6]1[cH:7][c:8]([CH3:16])[n:9][c:10]2[n:11]1[n:12][c:13]([CH3:15])[c:14]2[I:17]
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Name
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CCC(CC)c1cc(C)nc2cc(C)nn12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)c1cc(C)nc2cc(C)nn12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
|
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Type
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product
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Smiles
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CCC(CC)c1cc(C)nc2c(I)c(C)nn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |